2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a complex organic compound that features an indole moiety, a piperazine ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with dihaloalkanes.
Coupling of Indole and Piperazine: The indole moiety is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of indole and piperazine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can interact with dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetic acid: This compound lacks the piperazine ring and tert-butoxycarbonyl group, making it less complex.
1-(1H-Indol-3-yl)piperazine: This compound lacks the acetic acid group, which may affect its solubility and reactivity.
N-tert-Butoxycarbonyl-1-(1H-indol-3-yl)piperazine: This compound lacks the acetic acid group but retains the tert-butoxycarbonyl group and piperazine ring.
Uniqueness
2-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is unique due to the presence of all three functional groups: the indole moiety, the piperazine ring, and the acetic acid group
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-9-8-22(13-18(24)25)15(12-23)10-14-11-21-17-7-5-4-6-16(14)17/h4-7,11,15,21H,8-10,12-13H2,1-3H3,(H,24,25) |
InChI Key |
RGVDJVNHJCUXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CNC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.